(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine
Description
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQVJZDBBVUURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Hydrogenation Conditions and Outcomes
| Example | Solvent | Temperature (°C) | Pressure (atm) | Selectivity (%) |
|---|---|---|---|---|
| 11 | H₂O | 70 | 1 | 83.7 |
| 12 | 0.1 M amine sulfate | 70 | 1 | 84.2 |
| 13 | 1.0 M amine sulfate | 70 | 1 | 84.2 |
Purification and Characterization
Post-synthesis purification is critical for pharmaceutical-grade output:
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Liquid-liquid extraction with dichloromethane/water removes unreacted substrates.
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Vacuum distillation isolates the amine core (40–45°C at 10 mmHg).
Analytical validation employs:
Scalability and Industrial Adaptations
The hydrogenation and enzymatic methods are scalable:
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Flow reactors enable continuous production with minimal catalyst degradation.
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Immobilized lipases (e.g., on silica or chitosan) reduce enzyme costs in large batches.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Antidepressant Properties
Recent studies have highlighted the potential of pyrrolidine derivatives, including (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, in the development of antidepressant medications. The compound's structure allows it to interact with neurotransmitter systems, which can lead to significant antidepressant effects. Research indicates that compounds with similar structures have been synthesized and evaluated for their efficacy in treating depression, showing promise in preclinical models .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and pathways in various studies. For instance, derivatives have shown effective inhibition of nitric oxide production and other inflammatory markers, suggesting that this compound could exhibit comparable effects .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that can include metal-catalyzed processes. These methods allow for the efficient formation of complex amine structures that are crucial for biological activity. The compound's synthesis often employs strategies that enhance yield and purity, making it suitable for further pharmacological testing .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | Ethyl iodide + Pyrrolidine | 85 |
| 2 | Benzylation | Benzyl chloride + Amino compound | 90 |
| 3 | Purification | Column chromatography | >95 |
Antidepressant Efficacy Study
A study published in a pharmacological journal evaluated the antidepressant effects of structurally similar compounds to this compound. The research involved behavioral assays in rodent models where the tested compounds exhibited significant reductions in depressive-like behaviors compared to control groups .
Inflammatory Response Modulation
Another case study focused on the anti-inflammatory potential of pyrrolidine derivatives, where compounds similar to this compound were administered to mice subjected to inflammatory stimuli. The results showed a marked decrease in edema and inflammatory cell infiltration, indicating a strong therapeutic potential .
Mechanism of Action
The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Structural Features | Key Differences vs. Target Compound | Source/Evidence |
|---|---|---|---|---|
| (1-Ethylpyrrolidin-2-yl)methylamine | C₁₃H₂₈N₂ | Pyrrolidine with 2-methylpentyl substituent | Aliphatic chain instead of aromatic benzyl | |
| (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine | C₁₈H₁₉N₃O | 2-Methoxy-benzyl + pyrazole-benzyl | Pyrazole heterocycle replaces pyrrolidine | |
| 2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine | C₁₃H₂₀N₂ | Benzyl-pyrrolidine + ethylamine | Lacks methoxy group; simpler substitution | |
| 1-(1-Bromo-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-8-yl)-(4-methoxy-benzyl)-amine | C₁₉H₂₁BrN₆O | Imidazopyrazine core + 4-methoxy-benzyl | Brominated heterocycle; 4-methoxy vs. 2-methoxy | |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine | C₁₅H₂₅N₃ | Stereospecific S-configuration + methyl group | Methylated benzyl; amino-ethyl side chain |
Physicochemical Properties
- Basicity : The pyrrolidine ring (pKa ~10-11) contributes to basicity, similar to piperidine derivatives (). Fluorinated analogs (e.g., ) exhibit reduced basicity due to electron-withdrawing effects.
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated derivatives (e.g., ), though heterocyclic analogs (e.g., pyrazole in ) may exhibit variable solubility.
Research Challenges and Contradictions
- Activity Discrepancies: Minor structural changes (e.g., 2-methoxy vs. 4-methoxy substitution in ) can drastically alter receptor affinity or metabolic stability.
- Data Limitations : Direct pharmacological data for the target compound is scarce, requiring extrapolation from analogs.
Biological Activity
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, also known as compound 726162-66-9, is a synthetic organic molecule with potential applications in pharmacology and medicinal chemistry. This compound features a pyrrolidine ring and a methoxy-substituted benzyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Neurotransmitter Modulation
Compounds similar to this compound have been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The presence of the pyrrolidine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors .
2. Antioxidant Properties
The methoxy group in the compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress. This property is significant for potential applications in neuroprotection and anti-aging therapies .
3. Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, structure-activity relationship studies have highlighted that modifications to the benzyl group can influence the compound's potency against cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds reveals insights into SAR:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxybenzyl)pyrrolidine | Similar benzyl substitution | Neurotransmitter modulation |
| 1-Ethylpyrrolidine | Lacks methoxy group | Basic neurotransmitter activity |
| 4-Methoxy-N,N-dimethylbenzamine | Dimethyl substitution instead of ethyl | Antioxidant properties |
Case Studies
Case Study 1: Antiarrhythmic Effects
A study evaluated the antiarrhythmic effects of derivatives of this compound on isolated guinea pig heart tissues. The results indicated significant modulation of cardiac rhythm, suggesting potential therapeutic applications in cardiology.
Case Study 2: Inhibitory Effects on Liver Cells
Research into the effects of this compound on immortalized rat hepatic stellate cells (HSC-T6) revealed its potential role in liver fibrosis and cirrhosis treatment. The findings demonstrated that certain derivatives could inhibit cell proliferation, marking a promising avenue for liver disease therapies .
Q & A
Q. What are the standard synthetic routes for (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example:
- Reductive Amination : Combine 1-ethyl-pyrrolidine-2-carbaldehyde with 2-methoxybenzylamine in a polar solvent (e.g., DMF), followed by reduction using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions .
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link pyrrolidine and benzylamine derivatives in anhydrous tetrahydrofuran (THF) at low temperatures, followed by purification via column chromatography .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like Schiff bases or unreacted intermediates .
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Reducing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | DMF | NaBH3CN | 65–75 | |
| Carbodiimide Coupling | THF | EDC/HOBt | 80–88 |
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For example, the ethyl-pyrrolidinyl protons appear as multiplets at δ 1.2–2.5 ppm, while the methoxybenzyl group shows a singlet at δ 3.8 ppm for the OCH3 group .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ peaks. Expected m/z: ~275.3 (exact mass depends on substituents) .
- HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradient (70:30) to assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include unreacted aldehydes or imine intermediates. Use LC-MS to identify contaminants .
- Optimization Strategies :
- Temperature Control : Maintain reactions at 0–5°C during coupling to suppress side reactions .
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for improved selectivity .
- Purification : Employ Biotage® flash chromatography with hexane/ethyl acetate gradients to resolve closely eluting impurities .
Q. What computational methods predict the compound's reactivity and binding affinity?
- Methodological Answer :
- Retrosynthetic Analysis : Use tools like Synthia or Reaxys to identify feasible precursors (e.g., 2-methoxybenzaldehyde and pyrrolidine derivatives) .
- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Parameterize force fields for amine groups to assess hydrogen-bonding potential .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
Q. How to design catalytic studies involving this amine as a ligand?
- Methodological Answer :
- Ligand Design : Modify the pyrrolidine nitrogen for metal coordination (e.g., introduce pyridyl groups via Sonogashira coupling) .
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)₂. Monitor turnover frequency (TOF) via GC-MS .
- Table 2: Catalytic Performance
| Metal Center | Reaction Type | TOF (h⁻¹) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(II) | Suzuki-Miyaura | 1200 | 92 | |
| Cu(I) | Aza-Michael | 850 | 88 |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar amines?
- Methodological Answer :
- Source Evaluation : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches .
- Reproducibility Checks : Replicate protocols with strict inert conditions (argon atmosphere) to exclude moisture/oxygen interference .
- Statistical Analysis : Perform triplicate experiments with ANOVA to assess significance of yield variations .
Pharmacological Evaluation
Q. What assays are recommended for assessing biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
